1-ethyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-5-amine
Description
Properties
IUPAC Name |
(5-amino-1-ethylpyrazol-3-yl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-2-14-9(11)7-8(12-14)10(15)13-5-3-4-6-13/h7H,2-6,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFBZDWFPWOQNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)N2CCCC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation using ethyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Attachment of the Pyrrolidin-1-ylcarbonyl Group: This step involves the acylation of the pyrazole ring with pyrrolidine-1-carbonyl chloride in the presence of a base like triethylamine.
Introduction of the Amine Group:
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Synthesis Overview
The synthesis of 1-ethyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-5-amine typically involves the following steps:
- Formation of the Pyrazole Ring : Achieved through the condensation of hydrazine with a 1,3-dicarbonyl compound.
- Introduction of the Ethyl Group : Alkylation using ethyl halides in the presence of a base such as sodium hydride.
- Attachment of the Pyrrolidin-1-ylcarbonyl Group : Acylation with pyrrolidine-1-carbonyl chloride.
- Final Modifications : Incorporation of the amine functionality.
Medicinal Chemistry
The compound serves as a scaffold for designing new drugs with potential therapeutic activities, including:
- Anti-inflammatory Properties : Research indicates that pyrazole derivatives can inhibit cyclooxygenase enzymes, leading to reduced inflammation.
- Anticancer Activity : Some studies suggest that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines.
Biological Studies
In biological research, this compound is utilized as a probe for studying:
- Enzyme Interactions : It can help elucidate mechanisms of enzyme action and inhibition.
- Receptor Binding : Investigating its binding affinity to various receptors can provide insights into drug-receptor interactions.
Chemical Biology
The compound is employed in chemical biology for:
- Investigating Biological Processes : It aids in understanding cellular pathways and mechanisms through which compounds exert their effects.
Industrial Applications
In industrial settings, this compound is used in:
- Synthesis of Advanced Materials : Its unique structure allows it to be a building block for more complex molecules and materials.
- Agrochemicals and Specialty Chemicals : The compound's properties facilitate its use in developing agricultural chemicals that enhance crop yield and resistance.
Mechanism of Action
The mechanism of action of 1-ethyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by acting as an agonist or antagonist.
Comparison with Similar Compounds
Structural Modifications at the 3-Position
The 3-position of the 1H-pyrazol-5-amine core is a key determinant of biological activity. Below is a comparative analysis of substituents at this position:
Key Trends :
- Electron-rich groups (e.g., pyridyl in 24e) enhance thrombin inhibition via polar interactions.
- Acylated amines (e.g., pyrrolidinyl carbonyl in the target compound) may mimic pyridyl's hydrogen-bonding capacity while offering improved solubility.
- Bulky alkyl/aryl groups (e.g., cyclohexyl in 24i) often reduce activity due to steric clashes.
Impact of the 1-Position Substituent
The ethyl group at the 1-position is conserved in several analogs (e.g., : 1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-amine). This substituent likely contributes to:
Physicochemical Properties
- Tautomerism : Pyrazol-5-amine derivatives often exhibit tautomerism (e.g., 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine), affecting NMR chemical shifts and reactivity .
- NMR Analysis : DFT calculations predict chemical shifts for similar compounds, with B97D and TPSSTPSS functionals showing high accuracy .
Biological Activity
1-Ethyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-5-amine is a synthetic compound belonging to the class of pyrazole derivatives, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this compound, supported by various research findings and case studies.
Chemical Structure and Synthesis
The chemical structure of this compound includes a pyrazole ring substituted with an ethyl group, a pyrrolidin-1-ylcarbonyl group, and an amine group. The synthesis typically involves several steps:
- Formation of the Pyrazole Ring : Achieved through the condensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
- Introduction of the Ethyl Group : Alkylation using ethyl halides in the presence of a base such as sodium hydride.
- Attachment of the Pyrrolidin-1-ylcarbonyl Group : Acylation with pyrrolidine-1-carbonyl chloride in the presence of a base like triethylamine.
- Introduction of the Amine Group : Final modifications to incorporate the amine functionality.
Anticancer Activity
Research has shown that pyrazole derivatives exhibit significant anticancer properties. For instance, studies indicate that compounds similar to this compound can inhibit key enzymes involved in tumor growth, such as BRAF(V600E) and EGFR. In vitro assays demonstrated that certain pyrazole derivatives displayed cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) when combined with conventional chemotherapeutic agents like doxorubicin .
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory activity, showing potential in inhibiting pro-inflammatory cytokines. In particular, it has been noted to reduce nitric oxide (NO) production and tumor necrosis factor-alpha (TNF-α) levels in lipopolysaccharide (LPS)-induced models .
Antimicrobial Activity
Pyrazole derivatives have also been investigated for their antibacterial properties. Studies indicated that some derivatives exhibited moderate antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting their potential as antimicrobial agents .
The biological effects of this compound are primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active sites, thereby modulating metabolic pathways.
- Receptor Interaction : It may act as an agonist or antagonist at various receptors, influencing signaling pathways critical for cellular function.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for 1-ethyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-5-amine, and how do reaction conditions influence yield?
- Methodology : The synthesis of pyrazole derivatives typically involves multi-step reactions, including oxidation, substitution, and cyclization. For example:
- Substitution : Alkylation of the pyrazole core using ethyl halides in the presence of a base (e.g., triethylamine) to introduce the ethyl group .
- Carbonylation : Reaction with pyrrolidin-1-yl carbonyl chloride under anhydrous conditions to form the amide bond .
- Optimization : Key factors include solvent choice (e.g., methanol for reduction steps), temperature control (room temperature for stability), and stoichiometric ratios (excess reagents for complete substitution). Yield improvements are often achieved via catalytic methods or microwave-assisted synthesis .
Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation of this compound?
- Techniques :
- NMR : H and C NMR identify substituent positions and confirm the ethyl, pyrrolidinyl, and carbonyl groups. For example, the ethyl group shows a triplet at ~1.2 ppm (CH) and a quartet at ~3.4 ppm (CH) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to determine bond lengths, angles, and intermolecular interactions. This is critical for confirming the planar pyrazole ring and amide geometry .
- Mass Spectrometry : ESI-MS or EI-MS confirms molecular weight (e.g., m/z 249 [M+H]) and fragmentation patterns .
Advanced Research Questions
Q. How does the substitution pattern (ethyl, pyrrolidinylcarbonyl) influence biological activity compared to other pyrazole derivatives?
- Structure-Activity Relationship (SAR) :
- The ethyl group enhances lipophilicity, potentially improving membrane permeability.
- The pyrrolidinylcarbonyl moiety may engage in hydrogen bonding with target proteins (e.g., enzymes or receptors), as seen in analogues with anti-inflammatory or antimicrobial activity .
- Comparative studies with derivatives lacking these groups (e.g., 1-methyl-3-phenyl-1H-pyrazol-5-amine) show reduced efficacy, highlighting the role of substituents in target binding .
Q. What computational methods are used to predict the compound’s pharmacokinetic properties and target interactions?
- Methods :
- Docking Studies : Software like AutoDock Vina models interactions with biological targets (e.g., cyclooxygenase for anti-inflammatory activity). The carbonyl group’s electrostatic potential is critical for binding affinity .
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity and stability .
- ADMET Prediction : Tools like SwissADME evaluate solubility, metabolic stability, and toxicity. The pyrrolidinyl group may reduce hepatic clearance compared to smaller substituents .
Q. How should researchers address contradictions in reported biological data (e.g., varying IC values across studies)?
- Analysis Framework :
- Experimental Variables : Compare assay conditions (e.g., cell lines, incubation times). For example, antimicrobial activity may vary with bacterial strain (Gram-positive vs. Gram-negative) .
- Data Normalization : Use internal controls (e.g., reference drugs like ibuprofen for anti-inflammatory assays) to standardize results .
- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or trends .
Methodological Challenges
Q. What strategies improve reproducibility in synthesizing this compound?
- Best Practices :
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate pure product.
- Characterization : Cross-validate NMR and MS data with literature (e.g., PubChem entries ).
- Documentation : Publish detailed synthetic protocols, including failure cases (e.g., side reactions during alkylation) .
Q. How can researchers validate the compound’s stability under different storage conditions?
- Protocol :
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (e.g., stability up to 150°C).
- Long-Term Storage : Test degradation in various solvents (DMSO, ethanol) at −20°C, 4°C, and room temperature over 6–12 months .
- HPLC Monitoring : Track purity changes using C18 columns and UV detection at 254 nm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
